2-(Ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide
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Overview
Description
2-(Ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide is an organic compound characterized by its unique structure, which includes an ethoxymethylidene group, a fluorophenyl group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide typically involves the reaction of ethyl acetoacetate with 4-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. Common catalysts used in this synthesis include acidic or basic catalysts, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(Ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethoxymethylidene)-N-(4-chlorophenyl)-3-oxobutanamide
- 2-(Ethoxymethylidene)-N-(4-bromophenyl)-3-oxobutanamide
- 2-(Ethoxymethylidene)-N-(4-methylphenyl)-3-oxobutanamide
Uniqueness
2-(Ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
61643-54-7 |
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Molecular Formula |
C13H14FNO3 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-N-(4-fluorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C13H14FNO3/c1-3-18-8-12(9(2)16)13(17)15-11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3,(H,15,17) |
InChI Key |
YSRSTALEKHDTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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